1-Cyclopropyl-2-methylpropan-1-one
Overview
Description
1-Cyclopropyl-2-methylpropan-1-one is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is also known by several synonyms, including 1-Propanone, 1-cyclopropyl-2-methyl, and cyclopropyl isopropyl ketone . This compound is characterized by a cyclopropyl group attached to a methylpropanone structure, making it a unique ketone.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with isobutyryl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to ensure the desired product is obtained.
Industrial production methods for this compound are not extensively documented, but it is likely that similar synthetic routes are scaled up for commercial production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-Cyclopropyl-2-methylpropan-1-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methylpropan-1-one involves its interaction with specific molecular targets. The cyclopropyl group is known to impart unique reactivity, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to undergo diverse chemical reactions makes it a versatile compound in research .
Comparison with Similar Compounds
1-Cyclopropyl-2-methylpropan-1-one can be compared with other similar compounds such as:
1-Cyclopropyl-1-propanone: This compound has a similar structure but lacks the methyl group, resulting in different reactivity and applications.
2-Methyl-1-propanol: While structurally different, this compound shares some chemical properties with this compound.
Cyclopropyl isopropyl ketone: Another synonym for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other ketones.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-cyclopropyl-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5(2)7(8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKABARUORCUAGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505827 | |
Record name | 1-Cyclopropyl-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6704-20-7 | |
Record name | 1-Cyclopropyl-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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